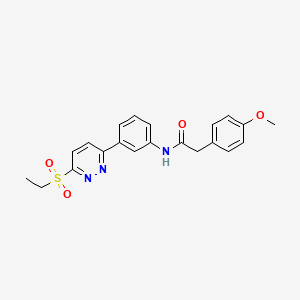

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

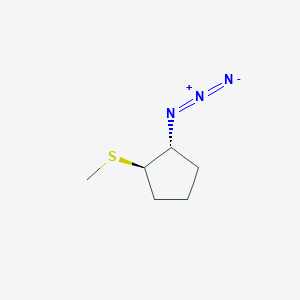

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of azetidines generally consists of a four-membered ring with a nitrogen atom . The specific structure of “4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride” would depend on the positions of the benzyl and triazole groups.Chemical Reactions Analysis

Azetidines can undergo various chemical reactions, including ring-opening reactions . The specific reactions of “4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride” would depend on the reactivity of the benzyl and triazole groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For azetidines, these properties can vary widely .Applications De Recherche Scientifique

Triazole Derivatives and Their Applications

Novel Triazole Derivatives

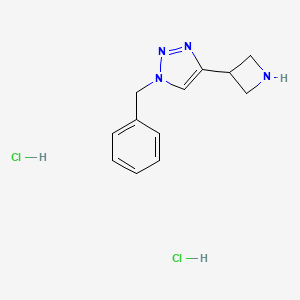

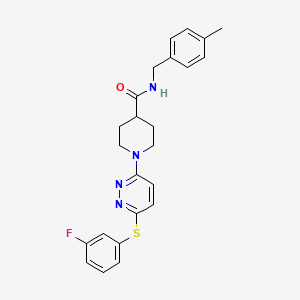

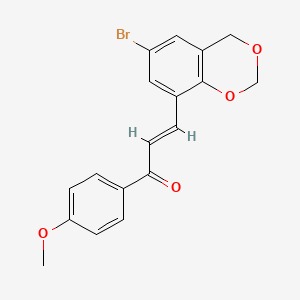

Triazoles, including the 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride, are crucial for developing new drugs due to their diverse biological activities. These compounds have been studied for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The synthesis of these derivatives is driven by the need to address emerging diseases and the continuous challenge posed by antibiotic-resistant bacteria. The development of new triazoles takes into account principles of green chemistry, aiming for sustainability and energy efficiency in preparation methods (Ferreira et al., 2013).

Antimicrobial Activity

Azole derivatives, including triazoles, have demonstrated significant antimicrobial activity, making them potent candidates for treating infections. The structure-activity relationship (SAR) studies provide insights into designing novel azole compounds with desired biological activities. These studies have identified triazole derivatives bearing specific moieties that exhibit high antibacterial and antifungal activities, fulfilling the Lipinski rules for drug-likeness (Emami et al., 2022).

Antifungal and Immunomodulating Activities

The antifungal activities of 1,4-benzothiazine azole derivatives against Candida species have been correlated with specific chemical characteristics, such as the presence of ether substitution at the side chain. Besides direct antifungal effects, some derivatives also exhibit immunomodulating activities, which could enhance their in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Synthetic Routes for Triazole Derivatives

The synthesis of 1,4-disubstituted 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition, highlighting the importance of triazoles in drug discovery, material science, and other fields. These compounds have been explored for their broad spectrum of biological activities, urging researchers to develop new synthetic methodologies for biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVUFGLLFGOYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)

methanone](/img/structure/B2977335.png)

![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2977339.png)

![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2977350.png)

![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)